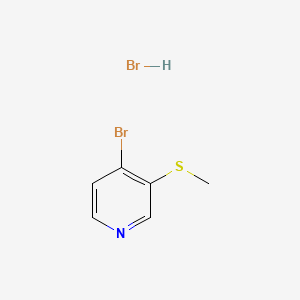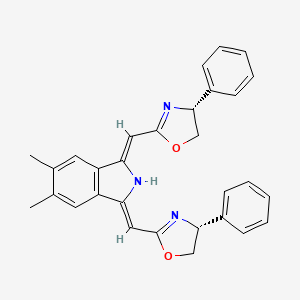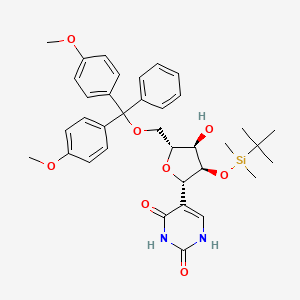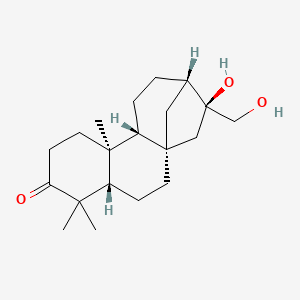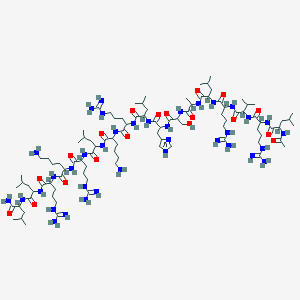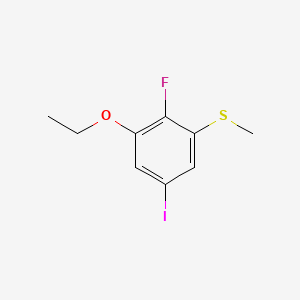
(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10FIOS It is characterized by the presence of ethoxy, fluoro, iodo, and methylsulfane groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Ethoxylation: Introduction of the ethoxy group.
Thioether Formation: Introduction of the methylsulfane group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfane group to a sulfoxide or sulfone.
Reduction: Reduction of the iodo group to a hydrogen atom.
Substitution: Replacement of the fluoro or iodo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfane group may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the phenyl ring.
Aplicaciones Científicas De Investigación
(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of multiple functional groups allows for diverse interactions and potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Ethoxy-2-fluoro-5-bromophenyl)(methyl)sulfane
- (3-Ethoxy-2-fluoro-5-chlorophenyl)(methyl)sulfane
- (3-Ethoxy-2-fluoro-5-nitrophenyl)(methyl)sulfane
Uniqueness
(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to similar compounds with different halogens or functional groups
Propiedades
Fórmula molecular |
C9H10FIOS |
|---|---|
Peso molecular |
312.14 g/mol |
Nombre IUPAC |
1-ethoxy-2-fluoro-5-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10FIOS/c1-3-12-7-4-6(11)5-8(13-2)9(7)10/h4-5H,3H2,1-2H3 |
Clave InChI |
PNDSDRWSKLQHAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)I)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
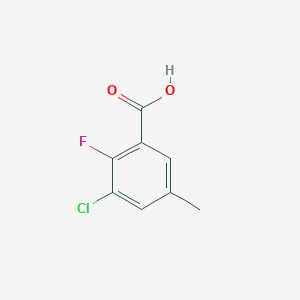
![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
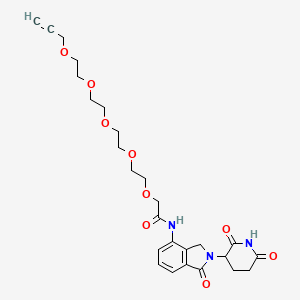
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)

